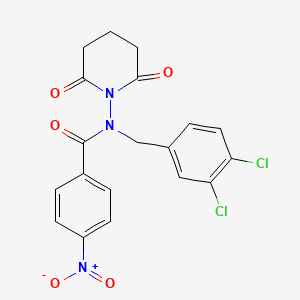![molecular formula C18H11F4NO2 B4986990 N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4986990.png)
N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide, also known as TFB-TFMF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of furan derivatives and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. In cancer research, N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide's ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuropathic pain research, N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide has been shown to alleviate pain by modulating the activity of ion channels involved in pain signaling.
Mecanismo De Acción
The mechanism of action of N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide involves its interaction with various molecular targets, including ion channels, enzymes, and receptors. N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide has been shown to modulate the activity of ion channels, such as TRPV1 and ASICs, which are involved in pain signaling. N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide also inhibits the activity of enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. Moreover, N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide interacts with receptors, such as CB1 and CB2, which are involved in pain modulation and immune response.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide has been shown to have various biochemical and physiological effects, depending on the target and concentration used. In cancer research, N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide has been shown to induce apoptosis and inhibit angiogenesis, leading to the suppression of tumor growth. In inflammation research, N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to the site of inflammation. In pain research, N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide has been shown to modulate the activity of ion channels involved in pain signaling, leading to the alleviation of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide has several advantages for laboratory experiments, including its high potency and selectivity for specific targets, its ability to penetrate cell membranes, and its low toxicity. However, N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide also has some limitations, including its poor solubility in water, which requires the use of organic solvents, and its potential for off-target effects at high concentrations.
Direcciones Futuras
For N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide research include its potential use as a therapeutic agent, the development of more potent and selective analogs, and the investigation of its mechanism of action at the molecular level.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide involves the reaction of 3-fluoroaniline with 2-(trifluoromethyl)benzoyl chloride in the presence of a base, followed by cyclization with furfurylamine. The resulting product is then purified through column chromatography to obtain N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide in high yield and purity.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F4NO2/c19-11-4-3-5-12(10-11)23-17(24)16-9-8-15(25-16)13-6-1-2-7-14(13)18(20,21)22/h1-10H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSUIZACPNBTRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4986912.png)
![1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B4986914.png)
![[5-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B4986922.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4986930.png)


![5-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4986956.png)
![2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}benzamide](/img/structure/B4986962.png)
![6-bromo-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4986963.png)
![1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B4986974.png)
![3-[(1,3-benzothiazol-2-ylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4986982.png)
![{[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(2-thienyl)-1,4-dihydro-2-pyridinyl]thio}acetic acid](/img/structure/B4986998.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4987010.png)
![4-{[2-(isonicotinoylamino)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B4987014.png)